1H-Imidazole-4-ethanol, 1-hexyl-

Description

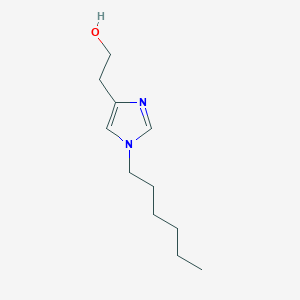

1H-Imidazole-4-ethanol, 1-hexyl- is an imidazole derivative with a hexyl group at the 1-position and an ethanol substituent at the 4-position of the heterocyclic ring.

- Molecular Formula: C₉H₁₆N₂O (inferred from substituents).

- Molar Mass: ~168.24 g/mol (calculated).

- Key Features: The hexyl chain enhances lipophilicity, influencing solubility and interaction with nonpolar environments .

Imidazole derivatives are widely used in pharmaceuticals, catalysis, and materials science due to their versatile chemical behavior.

Properties

CAS No. |

62773-13-1 |

|---|---|

Molecular Formula |

C11H20N2O |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

2-(1-hexylimidazol-4-yl)ethanol |

InChI |

InChI=1S/C11H20N2O/c1-2-3-4-5-7-13-9-11(6-8-14)12-10-13/h9-10,14H,2-8H2,1H3 |

InChI Key |

YOQAHGIBPTXAKX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1C=C(N=C1)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-ethanol, 1-hexyl- typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized using various methods, such as the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.

Introduction of the Ethanol Group: The ethanol group can be introduced through the reaction of imidazole with ethylene oxide under basic conditions.

Addition of the Hexyl Group: The hexyl group can be added via alkylation using hexyl halides in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial production of 1H-Imidazole-4-ethanol, 1-hexyl- may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4-ethanol, 1-hexyl- undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, acidic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkyl halides, strong bases.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Imidazolines.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1H-Imidazole-4-ethanol, 1-hexyl- has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of corrosion inhibitors, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-ethanol, 1-hexyl- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 1H-Imidazole-4-ethanol, 1-hexyl- with structurally related imidazole derivatives:

Substituent Effects on Properties

- Hexyl vs. Shorter Alkyl Chains: The hexyl group in 1H-Imidazole, 1-hexyl- increases hydrophobicity compared to methyl or ethyl analogs, as seen in its lower aqueous solubility and higher boiling point .

- Ethanol vs. Other 4-Position Substituents: 4-Acetyl-1H-imidazole (C₅H₆N₂O) exhibits strong electron-withdrawing effects due to the acetyl group, altering reactivity in condensation reactions . The 4-ethanol group in the target compound may participate in hydrogen bonding, enhancing solubility in polar solvents compared to nonpolar substituents.

- Nitro and Chloro Substituents: Nitro groups (e.g., in 1H-Imidazole-4-ethanol, 2-(hydroxymethyl)-1-methyl-5-nitro-) increase electrophilicity, making such compounds intermediates in antibiotic synthesis . Chloro substituents (e.g., in and ) improve stability and are common in agrochemicals and pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.